

"4-(2-Morpholin-4-yl-ethoxy)-benzoic acid" overcoming poor bioavailability

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Compound of Interest

Compound Name: 4-(2-Morpholin-4-yl-ethoxy)-
benzoic acid

Cat. No.: B165181

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Technical Support Center: 4-(2-Morpholin-4-yl-ethoxy)-benzoic acid

This guide is designed for researchers, scientists, and drug development professionals investigating "4-(2-Morpholin-4-yl-ethoxy)-benzoic acid." We will explore the potential causes of its suboptimal oral bioavailability and provide a structured, scientifically-grounded framework for troubleshooting and formulation development. Our approach is rooted in established principles of pharmaceutical science to empower you to make informed, data-driven decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses foundational questions about the compound's structure and its likely physicochemical properties that influence bioavailability.

Q1: What are the key structural features of "4-(2-Morpholin-4-yl-ethoxy)-benzoic acid" and how might they influence its behavior?

A1: To understand this molecule, we can deconstruct it into its three primary components:

- **Benzoic Acid Core:** This is a simple aromatic carboxylic acid.^[1] The carboxylic acid group is ionizable, meaning its charge state and, consequently, its solubility are highly dependent on pH. Benzoic acid and its derivatives are absorbed in the small intestine, often via monocarboxylic acid transporters.^{[2][3]}
- **Morpholine Ring:** The morpholine heterocycle is a common feature in many approved drugs.^[4] It is often incorporated by medicinal chemists to improve physicochemical and metabolic properties.^{[4][5]} The nitrogen atom in the morpholine ring is weakly basic, which can enhance aqueous solubility, particularly at lower pH, and modulate the overall pharmacokinetic profile of the molecule.^{[6][7]}
- **Ethoxy Linker:** This flexible ether linkage connects the morpholine ring to the benzoic acid core.

The interplay between the acidic benzoic acid group and the basic morpholine group makes this molecule a zwitterion at physiological pH, which can present unique challenges and opportunities for formulation.

Q2: Why is poor oral bioavailability a common challenge for molecules like this?

A2: Poor oral bioavailability typically stems from one or more of the following factors, all of which could be relevant to this compound:

- **Poor Aqueous Solubility:** Many organic acids with aromatic structures have low intrinsic solubility in water. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.^[8] If the dissolution rate is slower than the transit time through the absorption window in the intestine, bioavailability will be low.
- **Low Permeability:** The drug must be able to pass through the intestinal epithelium to enter the bloodstream. While the morpholine group can sometimes improve permeability, the overall balance of lipophilicity and hydrophilicity (logP) is critical.
- **First-Pass Metabolism:** After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. If the drug is extensively metabolized by liver enzymes (e.g., Cytochrome P450s), its concentration in the blood can be significantly reduced.^[9]

- **Efflux Transporters:** The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport absorbed drug back into the gut lumen.

Q3: How can the Biopharmaceutics Classification System (BCS) guide our strategy?

A3: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. Determining the likely BCS class of "**4-(2-Morpholin-4-yl-ethoxy)-benzoic acid**" is a critical first step.

BCS Class	Solubility	Permeability	Primary Bioavailability Challenge
Class I	High	High	None (Ideal)
Class II	Low	High	Solubility/Dissolution Rate-Limited
Class III	High	Low	Permeability-Limited
Class IV	Low	Low	Both Solubility and Permeability

Given the topic, it is probable that "**4-(2-Morpholin-4-yl-ethoxy)-benzoic acid**" falls into BCS Class II or IV. Your initial experiments should focus on definitively measuring its solubility and permeability to confirm this classification, as it will dictate the most effective formulation strategy.

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a problem-oriented approach to systematically diagnose and solve bioavailability issues.

Problem: My compound shows very low concentration in plasma after oral dosing.

This is the ultimate indicator of poor bioavailability. The following workflow can help identify the root cause.

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Caption: Initial workflow for diagnosing poor oral bioavailability.

Solution Set 1: Addressing Poor Solubility & Dissolution (BCS Class II/IV)

If your initial assessment points to low solubility, the following formulation strategies are recommended.[\[10\]](#)[\[11\]](#)

- Salt Formation:
 - Rationale: The carboxylic acid moiety can be deprotonated with a suitable base (e.g., NaOH, KOH, tromethamine) to form a highly water-soluble salt. Similarly, the basic morpholine nitrogen can be protonated with an acid. Salt formation can dramatically improve the dissolution rate.
 - Troubleshooting:
 - Problem: The formed salt is unstable or hygroscopic.
 - Solution: Screen a wider range of counter-ions. Perform stability studies under accelerated conditions (e.g., 40°C/75% RH).
 - Problem: The salt converts back to the less soluble free acid/base form in the stomach (low pH).
 - Solution: This is known as the "common ion effect." Consider enteric-coated formulations to bypass the stomach and release the drug in the higher pH of the small intestine.
- Particle Size Reduction (Micronization & Nanonization):
 - Rationale: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. Reducing particle size increases the surface area, leading to faster dissolution.[\[8\]](#)

- Techniques:
 - Micronization: Jet milling can reduce particles to the 1-10 μm range.
 - Nanonization (Nanocrystals): Wet bead milling or high-pressure homogenization can create nanoparticles (<1000 nm), which offer a massive increase in surface area.[8]
- Troubleshooting:
 - Problem: Particles aggregate after milling.
 - Solution: Include stabilizers (surfactants or polymers like Poloxamers, PVP) in the formulation to prevent agglomeration.
- Amorphous Solid Dispersions (ASDs):
 - Rationale: The crystalline (ordered) form of a drug is more stable and less soluble than its amorphous (disordered) form. An ASD involves dispersing the drug in a polymer matrix at a molecular level, locking it in an amorphous state.[12] This can create a "supersaturated" solution in the gut, driving absorption.
 - Common Polymers: PVP, HPMC, Soluplus®.
 - Preparation Methods: Spray drying, hot-melt extrusion.
 - Troubleshooting:
 - Problem: The drug recrystallizes during storage, losing the solubility advantage.
 - Solution: Ensure the drug-polymer miscibility is high. Screen for polymers that have strong interactions (e.g., hydrogen bonding) with the drug. Maintain a drug loading below the saturation point in the polymer.

Solution Set 2: Addressing Poor Permeability (BCS Class III/IV)

If solubility is adequate but permeability is the rate-limiting step, different strategies are required.

- Lipid-Based Drug Delivery Systems (LBDDS):
 - Rationale: These formulations present the drug in a solubilized, lipidic state, which can enhance absorption through several mechanisms, including bypassing efflux transporters and promoting lymphatic uptake.[\[12\]](#)
 - Types: Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions in the gut.[\[10\]](#)[\[12\]](#)
 - Troubleshooting:
 - Problem: Difficulty finding excipients that can dissolve the required dose.
 - Solution: Systematically screen a wide range of pharmaceutical-grade oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®).
 - Problem: The liquid formulation is inconvenient for solid dosage forms.
 - Solution: Solid-SEDDS can be created by adsorbing the liquid formulation onto a solid carrier like porous silica.[\[12\]](#)

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Caption: Decision tree for formulation strategy based on BCS class.

Section 3: Experimental Protocols

Here we provide condensed, step-by-step guides for key experiments. Always consult full, validated SOPs and safety data sheets before proceeding.

Protocol 1: Screening for Amorphous Solid Dispersion (ASD) Feasibility via Solvent Evaporation

- Objective: To quickly screen drug-polymer combinations for their ability to form a stable amorphous system.
- Materials: "**4-(2-Morpholin-4-yl-ethoxy)-benzoic acid**", polymers (e.g., PVP K30, HPMCAS-LG, Soluplus®), a common solvent (e.g., methanol, acetone), glass vials, vacuum oven.
- Procedure:
 1. Prepare stock solutions of the drug and each polymer in the chosen solvent.
 2. In a glass vial, combine the drug and a polymer solution to achieve specific weight ratios (e.g., 10:90, 25:75, 50:50 drug:polymer).
 3. Vortex to ensure a clear, homogenous solution.
 4. Evaporate the solvent under a stream of nitrogen or in a fume hood overnight.

5. Place the resulting film in a vacuum oven at 40°C for 24-48 hours to remove residual solvent.
6. Analysis: Examine the resulting solid film. A transparent, single-phase film suggests good miscibility and potential for a stable ASD.
7. Confirmation: Analyze the film using Polarized Light Microscopy (PLM) to check for the absence of birefringence (which indicates crystallinity) and Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (T_g).

Protocol 2: In Vitro Dissolution Test for Formulation Prototypes

- Objective: To compare the dissolution rate of different formulations (e.g., micronized powder, ASD, salt form) against the unformulated drug.
- Apparatus: USP Dissolution Apparatus 2 (Paddle).
- Media: Prepare 900 mL of relevant biorelevant media (e.g., Simulated Gastric Fluid (SGF) pH 1.2, Fasted-State Simulated Intestinal Fluid (FaSSIF) pH 6.5).
- Procedure:
 1. Equilibrate the dissolution media to 37°C ± 0.5°C.
 2. Set the paddle speed, typically to 50 or 75 RPM.
 3. Add the formulation (e.g., a capsule containing a powder blend equivalent to a specific dose) to the dissolution vessel.
 4. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from the vessel. Immediately replace with an equal volume of fresh, pre-warmed media.
 5. Filter the samples promptly through a suitable syringe filter (e.g., 0.45 µm PVDF).

6. Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as HPLC-UV.
7. Data Presentation: Plot the percentage of drug dissolved versus time for each formulation to create comparative dissolution profiles.

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